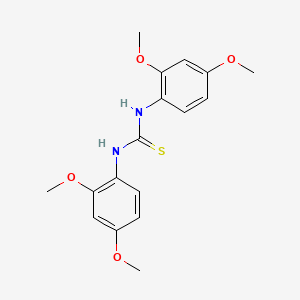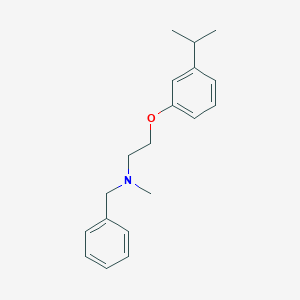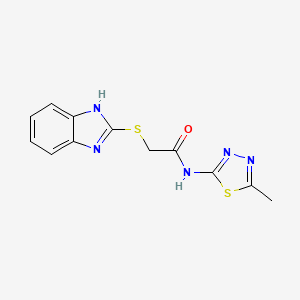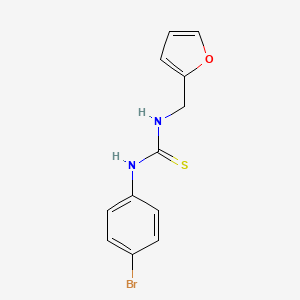
N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also stable and has a long half-life, making it suitable for in vivo studies. However, one limitation of N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several areas of future research for N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A. One area of interest is the potential use of this compound for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A involves several steps, including the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride to form an intermediate product. This intermediate is then reacted with N-methylsulfonylglycine to produce the final product, N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been studied extensively for its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-7-9-13(10-8-12)18-16(20)11-19(23(2,21)22)15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUMXSJZMMECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-fluorophenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)

![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)


